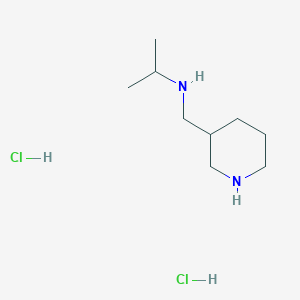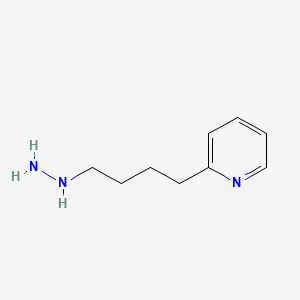
2-(4-Hydrazinylbutyl)pyridine
Overview
Description
2-(4-Hydrazinylbutyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines. This compound features a pyridine ring substituted with a hydrazinylbutyl group at the 2-position. Hydrazinopyridines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylbutyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0 to 150°C .
Another method involves the reduction of the corresponding diazonium salts. This approach is also effective for producing substituted hydrazinopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including solvent choice and temperature control, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydrazinylbutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides by treatment with peracids.
Reduction: Reduction reactions can be used to modify the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often involve hydrazine hydrate as a reagent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracids yields pyridine N-oxides, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
2-(4-Hydrazinylbutyl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of biologically active molecules and ligands for catalysts.
Biology: The compound is used in the development of anti-inflammatory agents and other pharmaceuticals.
Industry: The compound is utilized in the production of herbicides, plant growth regulators, and fungicides.
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinylbutyl)pyridine involves its interaction with molecular targets and pathways. The hydrazinyl group can form complexes with metal centers, influencing catalytic activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Shares the hydrazinyl group but lacks the butyl substitution.
Pyridine N-oxides: Formed through oxidation reactions and have different electronic properties.
Piperidine Derivatives: Contain a six-membered ring with one nitrogen atom, used in pharmaceuticals.
Uniqueness
2-(4-Hydrazinylbutyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-pyridin-2-ylbutylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-12-8-4-2-6-9-5-1-3-7-11-9/h1,3,5,7,12H,2,4,6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJKEZVTQKEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672939 | |
| Record name | 2-(4-Hydrazinylbutyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-17-7 | |
| Record name | 2-(4-Hydrazinylbutyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)

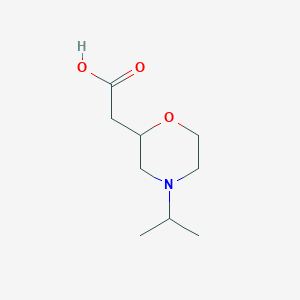

![N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride](/img/structure/B1440253.png)
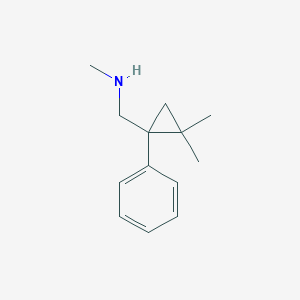
amine hydrochloride](/img/structure/B1440255.png)
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
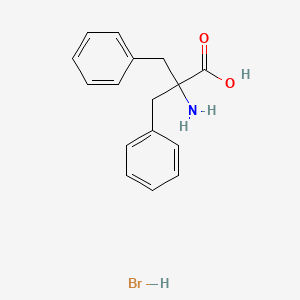
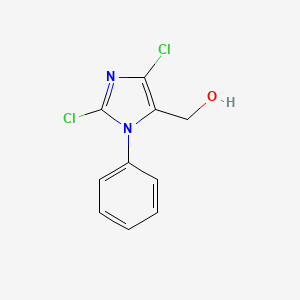
![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
